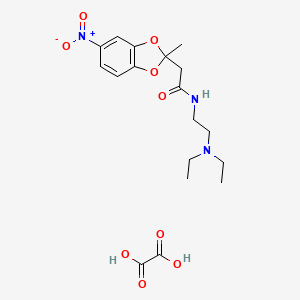

1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-2-methyl-5-nitro-, oxalate

CAS No.: 50836-11-8

Cat. No.: VC20492393

Molecular Formula: C18H25N3O9

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50836-11-8 |

|---|---|

| Molecular Formula | C18H25N3O9 |

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide;oxalic acid |

| Standard InChI | InChI=1S/C16H23N3O5.C2H2O4/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16;3-1(4)2(5)6/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20);(H,3,4)(H,5,6) |

| Standard InChI Key | SPDJIYHFWWLZLB-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for the parent compound (CID 39814) is N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide, while the oxalate salt (CID 39813) is designated as N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide oxalate. Synonyms include:

-

50836-11-8 (CAS Registry Number)

-

DTXSID30965072 (EPA DSSTox Identifier)

-

Oxalic acid–N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethanimidic acid (1/1) .

Molecular and Structural Data

The molecular formula of the oxalate salt is C₁₈H₂₅N₃O₉, derived from the parent compound (C₁₆H₂₃N₃O₅) and oxalic acid (C₂H₂O₄). Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 427.4 g/mol | PubChem |

| SMILES | CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | PubChem |

| InChIKey | SPDJIYHFWWLZLB-UHFFFAOYSA-N | PubChem |

The benzodioxole ring (positions 1,3) is substituted with a methyl group at position 2 and a nitro group at position 5. The acetamide side chain connects to a diethylaminoethyl moiety, while the oxalate counterion balances the charge .

Structural and Electronic Features

Benzodioxole Core

The 1,3-benzodioxole system is a fused bicyclic structure with oxygen atoms at positions 1 and 3. The methyl group at position 2 induces steric hindrance, potentially affecting binding interactions in biological systems. The electron-withdrawing nitro group at position 5 modulates electronic density, influencing reactivity and solubility .

Diethylaminoethyl-Acetamide Side Chain

The N-(2-diethylaminoethyl) group contributes basicity due to the tertiary amine, which is protonated under physiological conditions. This moiety may enhance membrane permeability, a critical factor in drug design. The acetamide linker (-CH₂C(=O)NH-) provides hydrogen-bonding capacity, facilitating interactions with biological targets .

Oxalate Counterion

Oxalic acid forms a 1:1 salt with the parent compound, improving crystallinity and aqueous solubility. The oxalate ion (C₂O₄²⁻) participates in ionic and hydrogen-bonding interactions, stabilizing the solid-state structure .

Physicochemical Properties

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹).

-

NMR: The benzodioxole protons would resonate downfield (δ 6.5–7.5 ppm), while the diethylaminoethyl group’s methyl protons appear near δ 1.0–1.5 ppm .

Synthetic Pathways and Modifications

Parent Compound Synthesis

The parent acetamide (CID 39814) is likely synthesized via:

-

Nitro-substitution: Nitration of 2-methyl-1,3-benzodioxole at position 5.

-

Acetamide Formation: Condensation of the nitro-benzodioxole with chloroacetyl chloride, followed by reaction with 2-diethylaminoethylamine .

Oxalate Salt Preparation

The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the salt after crystallization .

Regulatory and Environmental Considerations

Environmental Persistence

Predicted to have low biodegradability due to the aromatic nitro group. Monitoring for bioaccumulation in aquatic systems is advised .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume